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4-(2-Fluoro-phenyl)-tetrahydro-

pyran-4-carboxylic acid

Cat. No.: B1318840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted tetrahydropyran (THP) motif is a privileged scaffold found in a wide array

of biologically active natural products and pharmaceutical agents, exhibiting activities ranging

from anticancer to antibiotic.[1][2] The precise control of stereochemistry at the C2 and C6

positions is often crucial for their biological function. This document provides detailed

application notes and experimental protocols for key stereoselective methods to synthesize

these important heterocyclic compounds.

I. Overview of Synthetic Strategies
The stereoselective synthesis of 2,6-disubstituted tetrahydropyrans can be broadly categorized

into three main approaches: metal-catalyzed cyclizations, organocatalytic reactions, and

substrate-controlled methods. Each strategy offers distinct advantages concerning substrate

scope, stereocontrol, and functional group tolerance.

A summary of prominent strategies is presented below:
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Strategy Key Features Stereocontrol

Metal-Catalyzed Cyclizations

Employs transition metals like

Palladium, Gold, and Copper

to catalyze intramolecular

reactions.[3][4][5][6][7][8][9]

High diastereo- and

enantioselectivity achievable,

often dictated by the catalyst

and ligand.

Organocatalytic Reactions

Utilizes small organic

molecules as catalysts,

avoiding the use of metals.[2]

Excellent enantioselectivity

can be achieved through chiral

catalysts.[2]

Substrate-Controlled Methods

Relies on the inherent

stereochemistry of the starting

material to direct the formation

of new stereocenters.[10][11]

[12]

Stereochemical outcome is

predetermined by the

substrate's configuration.

II. Metal-Catalyzed Stereoselective Syntheses
Transition metal catalysis offers powerful and versatile methods for the construction of 2,6-

disubstituted THPs with high levels of stereocontrol.

A. Palladium-Catalyzed Oxidative Heck Redox-Relay
A notable advancement in palladium catalysis is the oxidative Heck redox-relay strategy, which

allows for the stereoselective synthesis of 2,6-trans-tetrahydropyrans from enantiopure

dihydropyranyl alcohols.[7][8] This method proceeds through an exo-cyclic migration, enabling

the installation of a substituent at the C6 position with excellent stereoselectivity.[7]

General Workflow for Palladium-Catalyzed Oxidative Heck Redox-Relay:
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Experimental Workflow

Combine enantiopure dihydropyranyl alcohol, boronic acid, Pd catalyst, ligand, and oxidant in a suitable solvent.

Stir the reaction mixture at room temperature under air.

Quench the reaction and perform aqueous work-up.

Purify the crude product by column chromatography.

Characterize the 2,6-trans-disubstituted tetrahydropyran.

Click to download full resolution via product page

Caption: General workflow for Pd-catalyzed synthesis.

Quantitative Data for Palladium-Catalyzed Synthesis of 2,6-trans-Tetrahydropyrans:[7][8]
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Entry
Aryl Boronic
Acid

Product Yield (%) dr (trans:cis)

1
Phenylboronic

acid

2-Phenyl-6-

hydroxymethyl-

THP

75 >20:1

2

4-

Methoxyphenylb

oronic acid

2-(4-

Methoxyphenyl)-

6-hydroxymethyl-

THP

60 >20:1

3

4-

Fluorophenylbor

onic acid

2-(4-

Fluorophenyl)-6-

hydroxymethyl-

THP

78 >20:1

Experimental Protocol: Synthesis of trans-2-Aryl-6-(hydroxymethyl)tetrahydropyran[7][8]

To a vial equipped with a magnetic stir bar, add the enantiopure (R)- or (S)-dihydropyranyl

alcohol (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), and

a PyrOx ligand (15 mol%).

Add 3 Å molecular sieves, DMF (0.1 M), and Cu(OTf)₂ (4 mol%).

Stir the mixture at room temperature under an air atmosphere for 24 hours.

Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate and

washed with water and brine.

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced

pressure.

The resulting aldehyde is dissolved in methanol, and NaBH₄ is added at 0 °C to reduce the

aldehyde to the corresponding alcohol.

The crude product is purified by flash column chromatography on silica gel to afford the

desired 2,6-trans-disubstituted tetrahydropyran.
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B. Gold-Catalyzed Meyer-Schuster
Rearrangement/Hydration/Oxa-Michael Addition
An efficient method for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans

involves a gold-catalyzed sequence starting from bis-propargylic alcohols.[6] This one-pot

reaction proceeds through a Meyer-Schuster rearrangement, hydration, and a subsequent

intramolecular oxa-Michael addition.

Plausible Reaction Mechanism:
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Gold-Catalyzed Cascade

Bis-propargylic alcohol

Meyer-Schuster Rearrangement (Au-catalyzed)

Bis-enone intermediate

Intramolecular Oxa-Michael Addition

cis-2,6-Disubstituted Tetrahydropyran
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Tandem Reaction Pathway

Unsaturated Keto Alcohol

Asymmetric Hydrogenation (Chiral Catalyst)

Chiral Hydroxy Ketone

Oxa-Michael Cyclization

Enantioenriched 2,6-cis-Disubstituted Tetrahydropyran

Epoxy Alcohol Cyclization

Chiral Epoxy Alcohol

Acid or Base Catalysis

Stereodefined Tetrahydropyran

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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